molecular formula C17H16F3N3O3 B2828344 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethoxy)benzamide CAS No. 2034422-69-8

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethoxy)benzamide

Cat. No.: B2828344
CAS No.: 2034422-69-8
M. Wt: 367.328
InChI Key: NCGKPJNPNFGVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C17H16F3N3O3 and its molecular weight is 367.328. The purity is usually 95%.
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Scientific Research Applications

Melanoma Therapy

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethoxy)benzamide derivatives have been explored for their potential in melanoma therapy. Benzamide derivatives like these have been found to show higher toxicity against melanoma cells compared to the parent chlorambucil, demonstrating enhanced efficacy in targeted drug delivery for melanoma treatment (Wolf et al., 2004).

Antimicrobial Applications

The compound's derivatives have been evaluated for antimicrobial activities. Specifically, thienopyrimidine derivatives, which share a structural resemblance, have shown significant antimicrobial properties. This indicates potential for the development of new antimicrobial agents based on similar benzamide structures (Bhuiyan et al., 2006).

Antiproliferative Activity

Derivatives of this compound have been studied for their antiproliferative activity, especially in the context of cancer research. The ability to inhibit the proliferation of endothelial and tumor cells is a significant aspect of these derivatives, pointing towards their potential use in cancer treatment (Ilić et al., 2011).

Anti-Influenza Virus Activity

Research into benzamide-based derivatives has also revealed their effectiveness against influenza A virus, particularly the H5N1 subtype. This suggests their potential role in developing antiviral drugs, especially for avian influenza (Hebishy et al., 2020).

Cardiac Electrophysiological Activity

N-substituted benzamide derivatives have been researched for their cardiac electrophysiological activity. These compounds exhibit potency comparable to existing class III agents, indicating their potential use in treating arrhythmias (Morgan et al., 1990).

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3/c18-17(19,20)26-13-3-1-2-12(10-13)16(25)21-8-9-23-15(24)7-6-14(22-23)11-4-5-11/h1-3,6-7,10-11H,4-5,8-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGKPJNPNFGVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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